molecular formula C15H16ClN5O5S B10923028 N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10923028
M. Wt: 413.8 g/mol
InChI Key: YIYMJZIUESYQMA-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration and Chlorination: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride.

    Attachment of the Ethyl Group: The chlorinated nitropyrazole is reacted with ethylene oxide to introduce the ethyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately through the reaction of succinimide with ammonia.

    Coupling Reaction: The final step involves coupling the ethyl-substituted pyrazole with the pyrrolidine and benzenesulfonamide groups using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The pyrrolidine ring can be oxidized to a lactam using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Oxidation: Potassium permanganate, other strong oxidizing agents.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of lactam derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the function of specific proteins or pathways in cells.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide shares structural similarities with other pyrazole and pyrrolidine derivatives.
  • Examples: 4-chloro-3-nitro-1H-pyrazole, 2-oxopyrrolidine-1-sulfonamide.

Uniqueness

  • The combination of the pyrazole, pyrrolidine, and benzenesulfonamide groups in a single molecule is unique and provides a distinct set of chemical and biological properties.
  • This uniqueness makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C15H16ClN5O5S

Molecular Weight

413.8 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H16ClN5O5S/c16-13-10-19(18-15(13)21(23)24)9-7-17-27(25,26)12-5-3-11(4-6-12)20-8-1-2-14(20)22/h3-6,10,17H,1-2,7-9H2

InChI Key

YIYMJZIUESYQMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C=C(C(=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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